Ethyl 4-phenylbutanoate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 4-phenylbutanoate and its derivatives, such as ethyl (R)-2-hydroxy-4-phenylbutyrate, has been achieved through biocatalytic processes. Recombinant E. coli strains expressing specific reductase genes have demonstrated excellent catalytic activity for producing ethyl (R)-2-hydroxy-4-phenylbutyrate from ethyl 2-oxo-4-phenylbutyrate with high stereoselectivity and yield (Ni et al., 2013). Moreover, microbial reduction processes using selected yeast strains have been employed to produce ethyl (R)-2-hydroxy-4-phenylbutanoate with high enantiomeric excess and chemical purity (Oda et al., 1998).
Molecular Structure Analysis
The molecular structure of ethyl 4-phenylbutanoate and related compounds has been a subject of study to understand their chemical behavior and synthesis pathways. For instance, the photochemical reactions of ethyl 3-oxo-2,4-diphenylbutanoate have been investigated to elucidate the formation of products through radical recombination processes (Yoshioka et al., 1982).
Chemical Reactions and Properties
Ethyl 4-phenylbutanoate undergoes various chemical reactions, including enantioselective sequential hydrogenation and acylation, to produce derivatives with specific stereochemistry and functional groups. These reactions are pivotal in the synthesis of enantiomerically pure compounds for pharmaceutical applications (Meng et al., 2008).
Physical Properties Analysis
The physical properties of ethyl 4-phenylbutanoate derivatives, such as solubility, melting point, and optical purity, are crucial for their application in synthesis processes. Studies focusing on the enzymatic synthesis of both enantiomers of ethyl 4-cyano-3-hydroxybutanoate have highlighted the importance of achieving high yield and enantiomeric excess for industrial applications (Jin & Zhang, 2011).
Chemical Properties Analysis
The chemical properties of ethyl 4-phenylbutanoate, including reactivity and stability under various conditions, are essential for its utility in organic synthesis. For example, the aerobic dimerization of ethyl 4-thienyl-3-ketobutanoate showcases the compound's ability to undergo unique chemical transformations, leading to modifiable photochromic diarylethene precursors (Lvov et al., 2017).
Safety And Hazards
Future Directions
Research on Ethyl 4-phenylbutanoate is ongoing, with recent studies focusing on improving the synthesis process. For instance, a study has proposed an optimal scheme for the catalytic synthesis of enalapril, a drug used to treat hypertension and heart failure, under mild conditions using Ethyl 4-phenylbutanoate . Another study has explored the use of new palladium-containing polymer catalysts for the efficient synthesis of Ethyl 4-phenylbutanoate .
properties
IUPAC Name |
ethyl 4-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFNXKFGVQQNRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143132 | |
Record name | Ethyl 4-phenyl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless slightly oily liquid; Fruity, floral aroma | |
Record name | Ethyl 4-phenylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1446/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
275.00 to 276.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl 4-phenylbutanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031618 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in oils; Insoluble in water, Soluble (in ethanol) | |
Record name | Ethyl 4-phenylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1446/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.986-0.992 | |
Record name | Ethyl 4-phenylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1446/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Ethyl 4-phenylbutanoate | |
CAS RN |
10031-93-3 | |
Record name | Ethyl 4-phenylbutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10031-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 4-phenyl butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-phenylbutyrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163318 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethyl 4-phenyl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenebutanoic acid, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.602 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL 4-PHENYL BUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU9R7P5U55 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Ethyl 4-phenylbutanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031618 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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